molecular formula C10H15N5O2 B2694757 N4-cyclohexyl-5-nitropyrimidine-4,6-diamine CAS No. 23120-19-6

N4-cyclohexyl-5-nitropyrimidine-4,6-diamine

Cat. No.: B2694757
CAS No.: 23120-19-6
M. Wt: 237.263
InChI Key: OWXVKTCIXVBWKL-UHFFFAOYSA-N
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Description

N4-cyclohexyl-5-nitropyrimidine-4,6-diamine is a chemical compound with the molecular formula C10H15N5O2 and a molecular weight of 237.26 g/mol . This compound is characterized by the presence of a cyclohexyl group attached to the nitrogen atom at the fourth position of a pyrimidine ring, which also contains nitro and diamine functional groups.

Preparation Methods

The synthesis of N4-cyclohexyl-5-nitropyrimidine-4,6-diamine typically involves the reaction of 6-chloro-5-nitropyrimidine-4-amine with cyclohexylamine in the presence of a palladium catalyst and a base such as potassium carbonate . The reaction is carried out in an inert atmosphere, usually under argon, and at room temperature for several hours. The resulting product is then purified through extraction and drying processes.

Chemical Reactions Analysis

N4-cyclohexyl-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.

    Oxidation: The cyclohexyl group can be oxidized to form cyclohexanone derivatives under strong oxidizing conditions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N4-cyclohexyl-5-nitropyrimidine-4,6-diamine has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N4-cyclohexyl-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclohexyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

N4-cyclohexyl-5-nitropyrimidine-4,6-diamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

4-N-cyclohexyl-5-nitropyrimidine-4,6-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O2/c11-9-8(15(16)17)10(13-6-12-9)14-7-4-2-1-3-5-7/h6-7H,1-5H2,(H3,11,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWXVKTCIXVBWKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=NC=NC(=C2[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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